molecular formula C13H10BrNO5S B281639 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid

4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid

Cat. No. B281639
M. Wt: 372.19 g/mol
InChI Key: FWQFAURLMDTDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid, also known as BPHA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. BPHA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 396.23 g/mol.

Scientific Research Applications

4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been extensively studied for its potential applications in various scientific fields. In medicine, 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to exhibit anti-inflammatory and anti-tumor properties. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential chemotherapeutic agent.
In agriculture, 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been investigated for its potential use as a herbicide. It has been shown to inhibit the growth of various weed species by targeting the photosynthetic machinery of the plants. 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid has also been studied for its potential use as a fungicide, as it has been shown to inhibit the growth of various fungal species.
In material science, 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been investigated for its potential use as a building block for the synthesis of novel materials. It has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, catalysis, and drug delivery.

Mechanism of Action

The mechanism of action of 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid varies depending on its application. In medicine, 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid is believed to inhibit the activity of COX-2 by binding to its active site. This leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that are involved in programmed cell death.
In agriculture, 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid is believed to inhibit the growth of weeds and fungi by targeting the photosynthetic machinery of the plants. 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid binds to the plastoquinone binding site of photosystem II, a protein complex that is involved in the light-dependent reactions of photosynthesis. This leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and survival.
Biochemical and Physiological Effects
4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to have various biochemical and physiological effects depending on its application. In medicine, 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. It has also been shown to induce apoptosis in cancer cells, leading to their death. 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been reported to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a chemotherapeutic agent.
In agriculture, 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to inhibit the growth of weeds and fungi by disrupting the photosynthetic machinery of the plants. This leads to a decrease in plant growth and survival, making 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid a potential herbicide and fungicide.

Advantages and Limitations for Lab Experiments

4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with.
One limitation of 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid is that it has limited solubility in water, which can make it difficult to work with in aqueous solutions. 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid also has a relatively short half-life in vivo, which can limit its effectiveness as a chemotherapeutic agent.

Future Directions

There are several future directions for the research and development of 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid. In medicine, further studies are needed to investigate the potential of 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid as a chemotherapeutic agent. This includes in vivo studies to assess its efficacy and toxicity, as well as studies to optimize its formulation and delivery.
In agriculture, further studies are needed to investigate the potential of 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid as a herbicide and fungicide. This includes studies to optimize its effectiveness and selectivity, as well as studies to assess its environmental impact.
In material science, further studies are needed to investigate the potential of 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid as a building block for the synthesis of novel materials. This includes studies to optimize its synthesis and functionalization, as well as studies to assess its properties and potential applications.
Conclusion
In conclusion, 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to exhibit anti-inflammatory and anti-tumor properties in medicine, inhibit the growth of weeds and fungi in agriculture, and serve as a building block for the synthesis of novel materials in material science. Further research is needed to fully understand the potential of 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid and to optimize its applications.

Synthesis Methods

The synthesis of 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid involves the reaction of 4-bromoaniline with 2-hydroxybenzoic acid in the presence of sulfuric acid and acetic anhydride. The reaction proceeds via an electrophilic substitution mechanism, leading to the formation of 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid as the final product. The yield of 4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent ratio.

properties

Molecular Formula

C13H10BrNO5S

Molecular Weight

372.19 g/mol

IUPAC Name

4-[(4-bromophenyl)sulfonylamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C13H10BrNO5S/c14-8-1-4-10(5-2-8)21(19,20)15-9-3-6-11(13(17)18)12(16)7-9/h1-7,15-16H,(H,17,18)

InChI Key

FWQFAURLMDTDCV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)Br

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O)Br

Origin of Product

United States

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